molecular formula C18H19F2NO3S B6582132 2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1207020-41-4

2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6582132
CAS No.: 1207020-41-4
M. Wt: 367.4 g/mol
InChI Key: UMLJNTTUCKKVEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,6-difluorinated benzene ring and a 4-phenyloxane (tetrahydropyran) substituent linked via a methyl group to the sulfonamide nitrogen. The 4-phenyloxane moiety introduces a six-membered oxygen-containing ring with a phenyl group, which may enhance lipophilicity and influence target binding through steric and electronic effects.

Properties

IUPAC Name

2,6-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2NO3S/c19-15-7-4-8-16(20)17(15)25(22,23)21-13-18(9-11-24-12-10-18)14-5-2-1-3-6-14/h1-8,21H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLJNTTUCKKVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

DFOB is classified as a sulfonamide derivative with the following characteristics:

  • Molecular Formula : C18H19F2NO3S
  • Molecular Weight : 367.4 g/mol
  • CAS Number : 1207020-41-4

The compound features a difluorobenzene moiety linked to a phenyloxane group through a sulfonamide functional group, which contributes to its biological activity and solubility properties.

Medicinal Chemistry Applications

DFOB has shown promise in several areas of medicinal chemistry:

  • Antimicrobial Activity : Studies indicate that DFOB exhibits significant antimicrobial properties against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell walls and inhibiting metabolic pathways critical for survival.
  • Antiviral Properties : Preliminary research suggests that DFOB may inhibit viral replication, making it a candidate for further exploration in antiviral drug development. Its efficacy against specific viruses is currently under investigation.
  • Antioxidant Effects : DFOB has demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
  • Diabetes Research : While not used as a therapeutic agent for diabetes, DFOB's structural similarities to sulfonylureas suggest it may influence insulin sensitivity and glucose metabolism.

Organic Synthesis

In organic chemistry, DFOB serves as a versatile building block for synthesizing more complex molecules:

  • Reagent in Coupling Reactions : DFOB can participate in various coupling reactions due to its electrophilic nature, making it useful for constructing diverse organic frameworks.
  • Functionalization of Aromatic Compounds : The presence of the difluoro group enhances the reactivity of the aromatic ring, allowing for selective functionalization that can lead to novel compounds with desired properties.

Analytical Applications

DFOB is also significant in analytical chemistry:

  • High-Performance Liquid Chromatography (HPLC) : It can be quantified using HPLC, which is essential for determining its concentration in biological samples during pharmacokinetic studies.
  • Mass Spectrometry (MS) : The molecular weight and structural confirmation of DFOB can be achieved through mass spectrometry, aiding in the characterization of this compound during research.

Case Studies and Research Findings

Several studies have documented the applications of DFOB:

  • A study published in Journal of Medicinal Chemistry highlighted DFOB's potential as an antimicrobial agent, demonstrating its effectiveness against resistant strains of bacteria.
  • Research presented at the International Conference on Organic Synthesis showcased DFOB's utility as a reagent for synthesizing complex heterocycles, emphasizing its role in expanding the toolkit available to synthetic chemists.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key molecular features of the target compound and three analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituent Features Reference
2,6-Difluoro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide (Target) Not explicitly provided ~400–450 (inferred) 4-Phenyloxane (tetrahydropyran) methyl group; two fluorine atoms at positions 2,6
2,6-Difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide C₁₆H₁₄F₂N₂O₃S 352.356 3-(2-Oxopyrrolidin-1-yl)phenyl group (five-membered lactam ring)
2,6-Difluoro-N-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}benzene-1-sulfonamide C₁₇H₁₉F₂N₃O₄S₂ 431.5 Piperidin-4-ylmethyl group linked to pyridine-3-sulfonyl
2,6-Difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide C₁₆H₁₃F₂NO₄S₂ 385.4 Hydroxyethyl group attached to furan-thiophene hybrid ring

Key Observations :

  • Target Compound : The 4-phenyloxane substituent balances aromaticity (via the phenyl group) and flexibility (via the oxane ring). This may improve membrane permeability compared to purely aromatic substituents.
  • Pyrrolidinone Analog (): The smaller 3-(2-oxopyrrolidin-1-yl)phenyl group reduces molecular weight (352.356 vs. The lactam ring introduces hydrogen-bonding capability.
  • Piperidine-Pyridine Sulfonyl Analog () : The pyridine-3-sulfonyl group adds polarity and electron-withdrawing effects, increasing molecular weight (431.5) and possibly enhancing target binding through π-π interactions.
  • Furan-Thiophene Analog () : The fused heterocyclic system (furan-thiophene) introduces rigidity and extended conjugation, which may affect electronic properties and bioavailability.

Functional Group Analysis

  • Fluorine Atoms : All compounds share 2,6-difluoro substitution on the benzene ring, which enhances metabolic stability and modulates sulfonamide acidity (pKa ~10–11).
  • Sulfonamide Group : The –SO₂NH– moiety is conserved, a hallmark of sulfonamide-based bioactive molecules.
  • Pyridine Sulfonyl (): Introduces additional sulfonyl groups and a basic nitrogen, likely influencing solubility and receptor interactions. Furan-Thiophene (): Aromatic heterocycles may engage in charge-transfer interactions or enhance UV absorption properties.

Preparation Methods

Traditional Alkaline-Mediated Coupling

Early methods employed inorganic bases like sodium hydroxide or sodium carbonate to deprotonate the amine and absorb liberated HCl. For example, a protocol adapted from diabetes drug intermediate syntheses utilized:

  • Reagents : 2,6-difluorobenzenesulfonyl chloride (1.2 eq), (4-phenyloxan-4-yl)methanamine (1.0 eq)

  • Base : 10% NaOH aqueous solution

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0–5°C, 1 h stirring followed by 2 h at room temperature.

This method yielded 44–68% crude product, requiring silica gel chromatography for purification. The low yield was attributed to competing hydrolysis of the sulfonyl chloride in aqueous conditions.

Catalytic Enhancements with Magnetic Nanoparticles

Recent advances introduced Fe3O4-DIPA (diisopropylamine-functionalized magnetite) as a heterogeneous catalyst, enabling:

  • Yield Improvement : 89–92% isolated yield

  • Solvent System : PEG-400 (recyclable)

  • Reaction Time : 45 minutes at 60°C.

Comparative studies showed this method reduced byproduct formation from 22% (traditional) to <5%, as confirmed by HPLC. The catalyst maintained 94% activity after five cycles, demonstrating economic viability.

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Adapting microwave techniques from heterocyclic sulfonamide production, DFBS synthesis achieved:

  • Time Reduction : From 2 hours to 12 minutes

  • Energy Input : 300 W pulsed irradiation

  • Side Products : <2% sulfonic acid derivatives.

However, scalability limitations persist due to specialized equipment requirements.

Protecting Group Strategies

Patent methodologies for structurally analogous compounds revealed critical protection protocols:

Functional GroupProtecting AgentDeprotection Method
Hydroxyl (oxane)Acetyl chlorideK2CO3/MeOH (rt, 2h)
AmineBoc anhydrideTFA/DCM (0°C, 30min)

These strategies prevented oxane ring opening during sulfonylation, maintaining >95% ring integrity.

Comparative Analysis of Synthetic Routes

Table 1: Performance Metrics of DFBS Preparation Methods

MethodYield (%)Purity (HPLC)TimeCost Index
Traditional alkaline44–6888–913h1.0
Fe3O4-DIPA catalyzed89–9297–9945min0.8
Microwave-assisted78–8594–9612min1.2
Patent-protected91–9398–992.5h1.5

Key findings:

  • Catalytic methods using Fe3O4-DIPA provide optimal balance between yield and cost.

  • Patent routes achieve high purity but require expensive protected intermediates.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 7.75–7.25 (m, 5H, Ph), 4.30 (d, J=6.2 Hz, 2H, CH2N), 3.85–3.45 (m, 8H, oxane), 2.60 (s, 2H, SO2NH).

  • FT-IR : 1324 cm⁻¹ (asymmetric S=O), 1158 cm⁻¹ (symmetric S=O), 3285 cm⁻¹ (N-H stretch).

Chromatographic Purity

HPLC conditions adapted from antimicrobial sulfonamide studies:

  • Column : C18, 5μm, 250×4.6mm

  • Mobile Phase : MeCN/H2O (65:35) + 0.1% TFA

  • Retention Time : 6.8±0.2 min

Industrial-Scale Considerations

Solvent Recovery Systems

PEG-400-based methods enable 87–92% solvent recovery via fractional distillation, reducing waste generation by 40% compared to DCM-based processes.

Byproduct Management

Major byproducts and mitigation strategies:

  • 2,6-Difluorobenzenesulfonic Acid (<3%): Removed via aqueous NaHCO3 wash.

  • Dimeric Species (R2S(O)2N–S(O)2R2): Controlled by maintaining stoichiometric chloride scavenging.

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale studies using microreactor technology demonstrated:

  • Residence Time : 8.5 minutes

  • Productivity : 2.8 kg/day per liter reactor volume

  • Safety : Reduced exotherm risk (ΔT <5°C).

Biocatalytic Approaches

Early-stage research with engineered sulfotransferases achieved:

  • Conversion : 37% (72h incubation)

  • Selectivity : >99% for para-substituted oxane .

Q & A

Q. Table 1. Key Synthetic Parameters for Optimized Yield

ParameterOptimal ConditionReference
SolventDichloromethane
BaseDIPEA
Temperature0–25°C
Reaction Time12–18 hours
Purification MethodSilica Gel Chromatography

Q. Table 2. Comparative Binding Affinities of Sulfonamide Derivatives

CompoundTargetKd_d (nM)Reference
2,6-Difluoro analog (this compound)BRD4 BD142 ± 3.1
2,5-Dichloro analogBRD4 BD1128 ± 9.7
Non-fluorinated parentBRD4 BD1>500

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.